Calcium peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acids with formation of hydrogen peroxide

Canonical SMILES

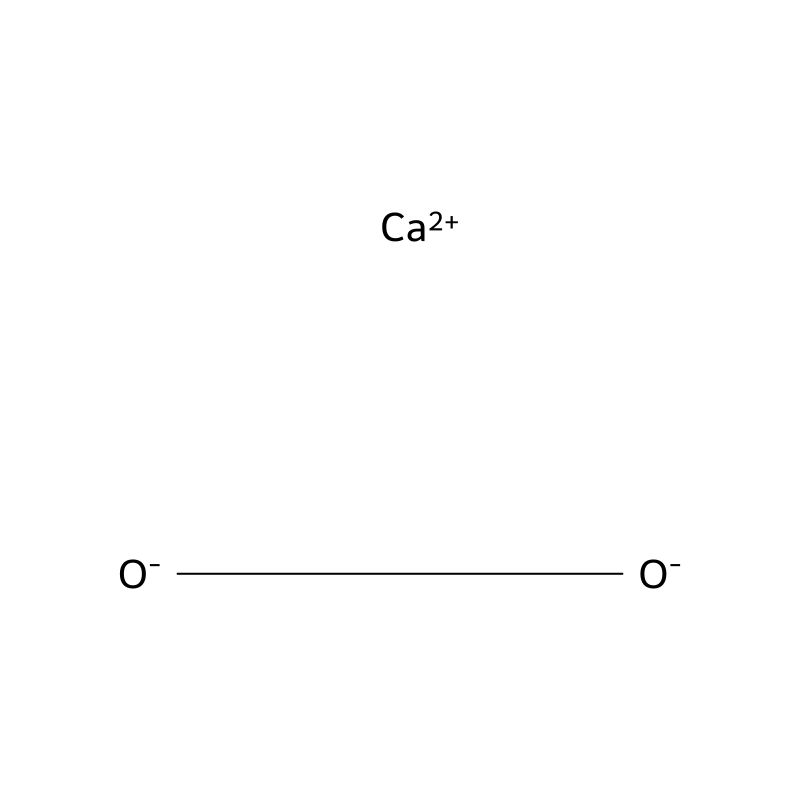

Calcium peroxide is an inorganic compound with the chemical formula CaO₂. It is classified as a peroxide, meaning it contains the peroxide anion (O₂²⁻) combined with calcium cations (Ca²⁺). This compound typically appears as a white or yellowish granular solid and is almost insoluble in water, although it can slowly react with water to release oxygen gas and form calcium hydroxide. The stability of calcium peroxide is relatively high, but it decomposes upon heating or in contact with acids, releasing hydrogen peroxide and oxygen .

The primary mechanism of action for calcium peroxide in many applications is its ability to release oxygen. This released oxygen can participate in various reactions, including oxidation, bioremediation, and disinfection.

For instance, in wastewater treatment, calcium peroxide releases oxygen, promoting the growth of aerobic bacteria that break down organic pollutants. Similarly, in some dental hygiene products, calcium peroxide releases oxygen with a mild bleaching effect while potentially reducing harmful bacteria [].

Environmental Remediation

Calcium peroxide (CaO₂) has gained significant attention in scientific research due to its potential for environmental remediation of water and soil. Its key property lies in its ability to slowly release oxygen (O₂) and generate hydrogen peroxide (H₂O₂) upon decomposition []. This creates an oxidizing environment that can be beneficial for various applications:

Degradation of contaminants

Studies have shown that calcium peroxide can effectively degrade a wide range of pollutants in water and soil, including organic contaminants like dyes, chlorinated hydrocarbons, petroleum hydrocarbons, and pesticides [, ]. It can also target inorganic contaminants such as heavy metals and nitrate []. The oxidizing environment created by CaO₂ promotes the activity of aerobic bacteria, which break down these contaminants biologically. Additionally, calcium peroxide can directly oxidize certain pollutants through chemical reactions [].

Improved bioremediation

In environments with low dissolved oxygen levels, calcium peroxide acts as a slow-release oxygen source, promoting the growth and activity of aerobic bacteria. This enhanced biodegradation activity aids in the removal of organic pollutants in water bodies.

Wastewater Treatment

Scientific research is exploring the potential of calcium peroxide for wastewater treatment applications:

Pathogen reduction in organic fertilizers

Studies have investigated the use of calcium peroxide as an environmentally friendly method to disinfect organic fertilizers. Research suggests that CaO₂ can effectively reduce pathogens present in manure-based fertilizers without compromising the fertilizing properties [].

Sludge disintegration

Another area of research explores the use of calcium peroxide to enhance biogas production during sewage sludge treatment. Calcium peroxide might improve the efficiency of sludge disintegration, leading to increased biogas yield [].

- Hydrolysis Reaction: When calcium peroxide interacts with water, it hydrolyzes to produce calcium hydroxide and oxygen:

- Reaction with Acids: Calcium peroxide reacts with acids to yield hydrogen peroxide:

- Decomposition: At elevated temperatures (above 200°C), calcium peroxide decomposes rapidly, which can pose explosive hazards if mixed with organic materials .

Calcium peroxide exhibits various biological activities, primarily due to its ability to generate reactive oxygen species. In biological systems, it can produce hydrogen peroxide and other radicals that have antimicrobial properties. This makes it useful in applications such as seed disinfection and water treatment, where it helps control microbial populations . Additionally, studies indicate that calcium peroxide can enhance the generation of hydroxyl radicals when used in conjunction with iron(II) compounds, suggesting potential applications in environmental remediation by degrading pollutants .

Calcium peroxide can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of calcium hydroxide with hydrogen peroxide:This reaction typically occurs under controlled conditions to precipitate the octahydrate form of calcium peroxide.

- Thermal Decomposition: Another method involves the thermal decomposition of calcium carbonate or other calcium salts in the presence of hydrogen peroxide under specific conditions.

- Chemical Precipitation: Calcium salts can be reacted with peracetic acid or other peracids to yield calcium peroxide through precipitation techniques .

Calcium peroxide has a wide range of applications across various fields:

- Agriculture: Used as a seed disinfectant and soil conditioner to improve aeration and microbial health.

- Food Industry: Serves as a food additive (E930) for flour bleaching and as an improving agent.

- Environmental Remediation: Utilized in groundwater treatment processes to degrade organic pollutants through enhanced bioremediation techniques.

- Aquaculture: Employed to oxygenate water bodies and control microbial growth.

- Polymer Chemistry: Acts as an oxidizing agent for curing polythioether polymers by facilitating disulfide bridge formation .

Research has shown that calcium peroxide interacts effectively within various systems to enhance oxidative processes. In particular, studies involving the calcium peroxide/iron(II) system highlight its capacity to generate significant amounts of reactive oxygen species, including hydroxyl radicals and superoxide radicals. These interactions are crucial for applications in environmental cleanup efforts, particularly in degrading persistent organic pollutants like polycyclic aromatic hydrocarbons and endocrine-disrupting compounds .

Several compounds share similarities with calcium peroxide in terms of structure and reactivity. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Magnesium Peroxide | MgO₂ | Similar oxidative properties; used in environmental applications. |

| Barium Peroxide | BaO₂ | Strong oxidizing agent; used in bleaching and disinfecting. |

| Sodium Peroxide | Na₂O₂ | Highly reactive; used for bleaching and as a strong oxidizer. |

Uniqueness of Calcium Peroxide

Calcium peroxide is unique among these compounds due to its relatively slow release of oxygen when decomposed, making it a more controlled source of reactive oxygen species compared to others like sodium peroxide. Its ability to function effectively at various pH levels further distinguishes it for specific applications in environmental remediation processes .

Physical Description

OtherSolid

Color/Form

White tetragonal crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

2.9 g/cu cm

Odor

Decomposition

... Decomposes /at/ approximately 200 °C ...

Melting Point

Wikipedia

Use Classification

Fire Hazards -> Reactive - 1st degree

Cosmetics -> Oxidising

Methods of Manufacturing

Interaction of solution of a calcium salt and sodium peroxide with subsequent crystallization.

Calcium peroxide /is/ ... produced by precipitation of the octahydrate from an aqueous solution of a salt or hydroxide, followed by dehydration at temperatures above 100 °C.

General Manufacturing Information

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Oil and gas drilling, extraction, and support activities

Services

Calcium peroxide (Ca(O2)): ACTIVE

The practice of sward desiccation using glyphosate or paraquat followed by direct drilling of seed gave an environment which increasingly inhibited germination. Calcium peroxide used as a seed dressing improved seedling establishment in most treatments.

Calcium peroxide, in a formation with calcium hydroxide, inhibited the growth of fungi and bacteria in liq shaken culture. The formulation ('CaO2') was effective against spore germination, but less so against hyphal growth on solid or liq media. The production of H2O2 and free radicals by 'CaO2' may in part account for its action.

Calcium peroxide at different concn was used to coat carrot and onion seeds; and was also incorporated into compost. Calcium peroxide coating reduced slightly the percentage emergence of onion, and its incorporation into compost had no significant effects. Incorporation into compost at 5 g/kg incr the number of carrot seedlings emerging from wet compost.

The efficacy of CaO2 as an O-supplying seed coating on the emergence of rice seedlings from flooded soils was studied. Seedling response became increasingly dependent on coating rates of 0-40% (by wt of seed loading with 60% CaO2) as the depth of planting incr from 0-2.5 cm. The emergence response to 40% CaO2 at 1.5 cm depth of planting was inhibited by the presence of 0.25% finely ground rice straw, but was stimulated by incr pH levels. The addition of CaO to the CaO2 coating improved the emergence response on unlimed acid soil.

Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Storage Conditions

Stability Shelf Life

Decomposes in moist air.